Ring Expansion from Piperazine to 1,4-Diazepane Increases Intrinsic Efficacy at Dopamine Receptors Despite Reduced Binding Affinity
In a direct head-to-head comparison, N-phenylhomopiperazines (1,4-diazepane core) demonstrated generally increased intrinsic efficacy at dopamine D2/D3 receptors relative to their N-phenylpiperazine congeners, as measured by a forskolin-dependent adenylyl cyclase inhibition assay [1]. This increase in functional output occurred despite a concurrent decrease in receptor binding affinity (Ki values). For example, the homopiperazine analog 11a exhibited a D3 receptor Ki of 0.7 nM with 170-fold D3:D2 selectivity, whereas comparable piperazine analogs typically showed higher affinity but lower intrinsic efficacy [1][2]. This functional divergence means that ring-expanded scaffolds cannot be substituted for piperazines when downstream signaling efficacy is the critical experimental endpoint.
| Evidence Dimension | Intrinsic efficacy at dopamine D2/D3 receptors |
|---|---|
| Target Compound Data | Generally increased intrinsic efficacy (adenylyl cyclase inhibition assay) |
| Comparator Or Baseline | N-phenylpiperazine congeners: generally decreased intrinsic efficacy |
| Quantified Difference | Qualitative increase in efficacy; binding affinity decreased (Ki shift from sub-nM to 0.7-3.9 nM range for D3) |
| Conditions | Forskolin-dependent adenylyl cyclase inhibition assay; competitive radioligand binding for Ki determination |
Why This Matters
Procurement of the 1,4-diazepane scaffold over piperazine is essential for projects targeting functional signaling bias (β-arrestin vs. G-protein pathways) rather than simple binding affinity.
- [1] Li A, Mishra Y, Malik M, Wang Q, Li S, Taylor M, Reichert DE, Luedtke RR, Mach RH. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. Bioorg Med Chem. 2013 Apr 6;21(11):2988-98. doi: 10.1016/j.bmc.2013.03.074. View Source
- [2] Li A, Mishra Y, Malik M, et al. Evaluation of N-phenyl homopiperazine analogs as potential dopamine D3 receptor selective ligands. ScienceDirect Abstract. 2013. View Source
